4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one
Description
This compound belongs to a class of benzimidazole-pyrrolidinone derivatives, characterized by a benzimidazole core linked to a pyrrolidin-2-one moiety via a 2-hydroxypropyl chain. The 4-ethylphenoxy group at the hydroxypropyl side chain and the 3-methylphenyl substituent on the pyrrolidinone ring contribute to its structural uniqueness.
Properties
IUPAC Name |
4-[1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-3-21-11-13-25(14-12-21)35-19-24(33)18-32-27-10-5-4-9-26(27)30-29(32)22-16-28(34)31(17-22)23-8-6-7-20(2)15-23/h4-15,22,24,33H,3,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYXHSHMSUKJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114808 | |
| Record name | 4-[1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018163-85-3 | |
| Record name | 4-[1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018163-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one (CAS Number: 1018163-81-9) is a benzimidazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 473.5 g/mol. Its structure features a benzimidazole ring, a pyrrolidinone moiety, and various aromatic substituents, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1018163-81-9 |
| Molecular Formula | C28H28N3O3 |
| Molecular Weight | 473.5 g/mol |
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins .
- Modulation of Cell Signaling : It may influence signaling pathways such as NF-κB and MAPK, which are critical in regulating inflammatory responses .
- Antioxidant Properties : Some studies suggest that the compound may have antioxidant effects, helping to mitigate oxidative stress in various cellular contexts.
Anti-inflammatory Activity
A significant area of research has focused on the anti-inflammatory properties of this compound. In vitro studies using RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced LPS-induced NO production in a dose-dependent manner. This effect was associated with decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Case Studies
- In vitro Study on RAW 264.7 Cells : A study evaluated the effects of the compound on LPS-stimulated RAW 264.7 cells. Results indicated that it effectively inhibited the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent .
- Zebrafish Model : In vivo studies using zebrafish larvae showed that the compound significantly inhibited NO production in response to inflammatory stimuli, further supporting its anti-inflammatory potential .
Potential Therapeutic Applications
Given its biological activity, this compound could be explored for various therapeutic applications:
- Anti-inflammatory Therapies : Its ability to inhibit inflammatory pathways positions it as a candidate for treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
- Neuroprotective Effects : Due to its antioxidant properties, further research could explore its potential in neurodegenerative diseases where oxidative stress is a contributing factor.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among similar compounds include:
- Aromatic substituents on the benzimidazole or pyrrolidinone rings.
- Side-chain modifications (e.g., hydroxypropyl vs. carboxyalkyl groups).
- Functional groups influencing solubility, binding affinity, and metabolic stability.
Physicochemical and Spectroscopic Properties
- Melting Points: Compounds with bulkier substituents (e.g., 3,4-dimethylphenoxy in ) likely exhibit higher melting points than simpler analogs like Compound 13 (138–139°C) . The target compound’s 4-ethylphenoxy group may increase crystallinity compared to Compound 18 (243–245°C) .
- Spectral Data: Benzimidazole-pyrrolidinones are typically characterized by: ¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), pyrrolidinone carbonyl (δ 2.5–3.5 ppm), and hydroxypropyl signals (δ 3.0–4.0 ppm) . MS: Molecular ion peaks align with calculated masses (e.g., Compound 18: m/z 380.1794 ).
Functional Group Impact on Bioactivity
- 3-Methylphenyl vs. 4-Methoxyphenyl : The electron-donating methyl group may improve metabolic stability, whereas methoxy groups could enhance hydrogen-bonding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
